molecular formula C19H28N4O B259420 N-cyclohexyl-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide

N-cyclohexyl-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide

Katalognummer B259420
Molekulargewicht: 328.5 g/mol
InChI-Schlüssel: IXIYOMXXGKMBNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide, commonly referred to as CTZ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTZ belongs to the class of compounds known as adamantanes, which are characterized by their unique cage-like structure. CTZ has shown promise in a variety of scientific research applications, including as an antiviral agent and as a tool for investigating the structure and function of ion channels.

Wirkmechanismus

The mechanism of action of CTZ is complex and not fully understood. However, it is known that CTZ interacts with a variety of ion channels, including the M2 ion channel and the NMDA receptor. CTZ inhibits the function of the M2 ion channel by blocking the flow of protons into the virus, which is required for viral replication. CTZ also interacts with the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and physiological effects:
The biochemical and physiological effects of CTZ are dependent on the specific ion channel that it interacts with. For example, CTZ has been shown to inhibit the function of the M2 ion channel, which is required for viral replication. This results in a decrease in viral replication and a reduction in the severity of viral infections. CTZ has also been shown to interact with the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory. CTZ has been shown to enhance the function of the NMDA receptor, resulting in an improvement in cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of CTZ is its broad-spectrum antiviral activity. CTZ has been shown to inhibit the replication of a variety of viruses, including influenza A virus, hepatitis C virus, and human coronavirus. This makes CTZ a potentially useful tool for investigating the mechanisms of viral replication and for developing new antiviral therapies.
However, there are also limitations to the use of CTZ in lab experiments. One limitation is that CTZ is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Additionally, CTZ has been shown to interact with a variety of ion channels, which can make it difficult to interpret experimental results.

Zukünftige Richtungen

There are several future directions for research on CTZ. One area of research is the development of new antiviral therapies based on CTZ. CTZ has shown promise as a broad-spectrum antiviral agent, and further research is needed to determine its efficacy and safety in treating viral infections.
Another area of research is the investigation of the mechanisms of action of CTZ. CTZ interacts with a variety of ion channels, and further research is needed to determine the specific mechanisms by which it exerts its effects.
Finally, CTZ may have potential applications in the treatment of neurological disorders. CTZ has been shown to interact with the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory. Further research is needed to determine whether CTZ can be used to treat neurological disorders such as Alzheimer's disease and schizophrenia.
In conclusion, CTZ is a synthetic compound that has shown promise in a variety of scientific research applications. CTZ has been extensively studied for its potential as an antiviral agent and as a tool for investigating the structure and function of ion channels. The mechanism of action of CTZ is complex and not fully understood, but it is known to interact with a variety of ion channels. CTZ has several advantages and limitations for use in lab experiments, and there are several future directions for research on CTZ, including the development of new antiviral therapies and the investigation of its potential applications in the treatment of neurological disorders.

Synthesemethoden

The synthesis of CTZ involves a multi-step process that begins with the preparation of cyclohexylamine and 1-adamantylamine. These two compounds are then reacted with triethyl orthoformate and triethylamine to form the intermediate product, N-cyclohexyl-1-adamantylformamide. This intermediate is then reacted with sodium azide and copper sulfate to form the triazole ring, resulting in the final product, N-cyclohexyl-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide.

Wissenschaftliche Forschungsanwendungen

CTZ has been extensively studied for its potential applications in scientific research. One of the most promising applications of CTZ is as an antiviral agent. CTZ has been shown to inhibit the replication of a variety of viruses, including influenza A virus, hepatitis C virus, and human coronavirus. CTZ achieves this antiviral effect by inhibiting the function of the M2 ion channel, which is required for viral replication.
In addition to its antiviral properties, CTZ has also been used as a tool for investigating the structure and function of ion channels. Ion channels are membrane proteins that play a critical role in a variety of physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. CTZ has been shown to interact with a variety of ion channels, including the NMDA receptor, the AMPA receptor, and the TRPV1 receptor, among others.

Eigenschaften

Produktname

N-cyclohexyl-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide

Molekularformel

C19H28N4O

Molekulargewicht

328.5 g/mol

IUPAC-Name

N-cyclohexyl-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide

InChI

InChI=1S/C19H28N4O/c24-17(22-16-4-2-1-3-5-16)18-7-14-6-15(8-18)10-19(9-14,11-18)23-13-20-12-21-23/h12-16H,1-11H2,(H,22,24)

InChI-Schlüssel

IXIYOMXXGKMBNX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5

Kanonische SMILES

C1CCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.